molecular formula C17H16N2O2 B2550955 5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-14-3

5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2550955
CAS RN: 942005-14-3
M. Wt: 280.327
InChI Key: WYTLTLRZKGTKQE-UHFFFAOYSA-N
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Description

The compound "5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its fused heterocyclic system. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications in various fields such as cognitive deficit treatments, anticonvulsant activities, and as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related furo[3,2-b]pyridine derivatives is described in several papers. For instance, a practical synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for an HIV protease inhibitor, was achieved in ten steps from commercially available methyl 2-furoate . Another paper describes the synthesis of furo[3,2-b]pyridine and its methyl derivatives from ethyl 3-hydroxypiconate, involving O-alkylation, cyclization, reduction, and dehydration steps . These methods could potentially be adapted for the synthesis of the compound , with modifications to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of furo[3,2-b]pyridine derivatives is characterized by the presence of a fused heterocyclic system, which is a common feature in compounds with significant pharmacological activities. The structure of synthesized compounds is typically confirmed using techniques such as NMR, IR, and MS . These techniques would also be applicable for confirming the structure of "5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of furo[3,2-b]pyridine derivatives can involve transformations such as ring opening, recyclization, and condensation reactions . Acid-catalyzed transformations can lead to the formation of new heterocyclic systems, as seen in the synthesis of pyrrolo[1,2-a][1,4]diazocine derivatives . Understanding these reactions is crucial for the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,2-b]pyridine derivatives, such as solubility, thermal stability, and bioavailability, are important for their potential applications. For example, the alpha7 nicotinic acetylcholine receptor agonist PHA-543,613, which contains a furo[2,3-c]pyridine moiety, exhibits rapid brain penetration and high oral bioavailability in rats . These properties are essential for the effectiveness of pharmaceutical compounds. The solubility and thermal properties of polymers containing pyridyl moieties have also been investigated, indicating the importance of these properties in material science applications .

Scientific Research Applications

Medicinal Chemistry Applications

"5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide" and its derivatives have been studied for their potential as antiprotozoal agents, showcasing strong DNA affinities and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004). Furthermore, derivatives have shown efficacy as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, indicating potential for treating neurological disorders (Cosford et al., 2003).

Neuropharmacology and Imaging

In neuropharmacology, certain analogs have been identified as agonists of the alpha7 neuronal nicotinic acetylcholine receptor, offering a potential therapeutic avenue for cognitive deficits in schizophrenia (Wishka et al., 2006). Another significant application is in the development of PET imaging agents targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, aiding in the study of neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).

Materials Science

In materials science, the synthesis of compounds related to "5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide" has contributed to the development of novel polyamides with enhanced thermal stability and solubility, suitable for high-performance materials applications (Hsiao & Huang, 1997).

Antimicrobial Research

Additionally, research has focused on the antimicrobial potential of related compounds. For example, novel pyrazolopyridine derivatives have demonstrated moderate to good antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus (Panda et al., 2011).

Future Directions

The future directions in the research of furo[3,2-b]pyridine derivatives could involve the design and synthesis of new derivatives with improved pharmacological properties. These compounds could be potential candidates for the development of new drugs for various therapeutic applications .

properties

IUPAC Name

5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-8-9-15-14(18-11)10-16(21-15)17(20)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTLTLRZKGTKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide

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